Chivosazole D
Description
However, extensive data is available for structurally and functionally related compounds within the chivosazole family, such as chivosazole F and chivosazole A, which are bioactive macrolides derived from the myxobacterium Sorangium cellulosum. These compounds exhibit potent actin-binding properties, disrupting cytoskeletal dynamics and demonstrating antimitotic activity .
Properties
Molecular Formula |
C47H67NO12 |
|---|---|
Molecular Weight |
838 g/mol |
IUPAC Name |
(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-25-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |
InChI |
InChI=1S/C47H67NO12/c1-29-19-13-9-12-16-24-41(53)60-44(33(5)38(51)26-32(4)49)30(2)20-14-10-11-15-22-37(50)27-39(52)34(6)46-48-36(28-57-46)21-17-18-23-40(31(3)25-29)59-47-43(55)45(56-8)42(54)35(7)58-47/h9-25,28,30-35,37-40,42-45,47,49-52,54-55H,26-27H2,1-8H3/b11-10+,12-9+,19-13-,20-14-,21-17+,22-15+,23-18-,24-16-,29-25+/t30?,31?,32?,33?,34?,35-,37?,38?,39?,40?,42-,43-,44?,45+,47+/m1/s1 |
InChI Key |
HWGRMPUVMIHVLL-ZGHACMAFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)O)C)O)OC)O |
Canonical SMILES |
CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)OC)O)C)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chivosazole F vs. Latrunculin A and Chondramide
Chivosazole F binds directly to actin, destabilizing filamentous actin (F-actin) and inhibiting polymerization. This mechanism overlaps partially with latrunculin A, which sequesters actin monomers (G-actin) to prevent polymerization. In contrast, chondramide stabilizes F-actin, opposing chivosazole F’s depolymerizing effects. Chemogenomic profiling in yeast and mammalian cells confirms distinct cellular responses between chivosazole F and chondramide .
Table 1: Mechanism of Action Comparison
Chivosazole A vs. Miuraenamide A and Jasplakinolide
Chivosazole A modulates actin’s protein-protein interactions (PPIs), inhibiting binding of cofilin, profilin, and gelsolin to G-actin. It induces non-physiological actin dimers, a behavior distinct from miuraenamide A and jasplakinolide, which stabilize F-actin and enhance polymerization. Transcriptomic analysis reveals divergent gene expression profiles: chivosazole A downregulates actin-remodeling pathways, while jasplakinolide upregulates stress-response genes .
Key Functional Differences :
Q & A
Q. How should researchers address potential biases in this compound studies?
- Methodological Answer : Implement blinding during data collection/analysis. Use negative controls (e.g., solvent-only treatments) to identify artifacts. Disclose funding sources and conflicts of interest. Validate key findings through independent replication labs .
Literature and Resource Guidance
Q. Which databases and search engines are recommended for accessing peer-reviewed studies on this compound?
Q. How can researchers critically evaluate the quality of existing literature on this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
